molecular formula C6H11ClF3NO B13516399 rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans

rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans

Katalognummer: B13516399
Molekulargewicht: 205.60 g/mol
InChI-Schlüssel: UIAHLAAQNLRWHB-UYXJWNHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans: is a synthetic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further linked to a hydroxylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The initial step often involves the cyclization of a suitable precursor to form the cyclobutyl ring. This can be achieved through intramolecular cyclization reactions under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or addition reactions, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Hydroxylamine Moiety: The hydroxylamine group is then attached to the cyclobutyl ring through nucleophilic substitution reactions, often using hydroxylamine hydrochloride as the reagent.

    Purification and Crystallization: The final product is purified through recrystallization or chromatographic techniques to obtain the desired trans isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to amines or hydroxyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oximes: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays and structural biology studies.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer synthesis and surface coatings.

Wirkmechanismus

The mechanism of action of rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methyl}hydroxylamine hydrochloride
  • rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methyl}hydroxylamine hydrochloride
  • rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methyl}hydroxylamine hydrochloride

Uniqueness

Compared to similar compounds, rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans stands out due to its specific ring size and the positioning of the trifluoromethyl group. These features confer unique reactivity and stability, making it particularly valuable in synthetic chemistry and pharmaceutical research.

Eigenschaften

Molekularformel

C6H11ClF3NO

Molekulargewicht

205.60 g/mol

IUPAC-Name

O-[[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-1-4(5)3-11-10;/h4-5H,1-3,10H2;1H/t4-,5+;/m0./s1

InChI-Schlüssel

UIAHLAAQNLRWHB-UYXJWNHNSA-N

Isomerische SMILES

C1C[C@H]([C@@H]1CON)C(F)(F)F.Cl

Kanonische SMILES

C1CC(C1CON)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.